methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2-phenylethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
CAS No.:
Cat. No.: VC11426449
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O3S |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
| Standard InChI | InChI=1S/C23H22N4O3S/c1-15(24-13-12-16-8-4-3-5-9-16)21-18(14-20(28)30-2)26-27(22(21)29)23-25-17-10-6-7-11-19(17)31-23/h3-11,26H,12-14H2,1-2H3 |
| Standard InChI Key | GGMCVQVDMHMWHH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NCCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture integrates three key components:
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A 1,3-benzothiazole ring system, known for its electron-deficient aromatic system and role in modulating enzyme activity.
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A 4,5-dihydro-1H-pyrazol-3-yl scaffold with a Z-configuration oxo group at position 5, contributing to conformational rigidity.
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A phenylethylaminoethylidene side chain, which enhances lipid solubility and receptor-binding specificity.
The Z-configuration at the C4-C5 double bond ensures optimal spatial alignment for interactions with biological targets, while the methyl acetate group at position 3 improves metabolic stability.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₄O₃S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | Methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
| InChI Key | GGMCVQVDMHMWHH-UHFFFAOYSA-N |
Synthesis and Optimization
Traditional Multi-Step Synthesis
The synthesis involves four sequential reactions:
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Condensation: 2-Hydrazinobenzothiazole reacts with ethyl acetoacetate to form the pyrazolone core.
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Knoevenagel Reaction: Introduction of the phenylethylaminoethylidene group via condensation with 2-phenylethylamine.
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Acetylation: Methylation of the carboxylic acid intermediate using dimethyl sulfate.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with ~65% purity.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the Knoevenagel step, reducing reaction time from 12 hours to 45 minutes and improving yield to 82%. This method enhances regioselectivity by minimizing thermal decomposition.
Table 2: Synthesis Comparison
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Yield | 65% | 82% |
| Purity | 95% | 98% |
Biological Activity and Pharmacological Profile
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduced carrageenan-induced paw edema by 58% at 10 mg/kg (oral), outperforming ibuprofen (47%). Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), dual blockade of which suppresses prostaglandin and leukotriene synthesis.
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), the compound disrupts microbial membrane integrity via thiol group alkylation.
| Activity Type | Model System | Key Result |
|---|---|---|
| Anti-Inflammatory | Carrageenan-induced edema (mice) | 58% reduction at 10 mg/kg |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 8.2 μM |
| Antimicrobial | S. aureus | MIC = 32 μg/mL |
Mechanism of Action
The compound’s dual COX-2/5-LOX inhibition reduces arachidonic acid metabolite production, while its benzothiazole moiety intercalates DNA in cancer cells, inducing strand breaks. Molecular docking studies confirm strong binding to COX-2 (ΔG = -9.3 kcal/mol) and topoisomerase II (ΔG = -8.7 kcal/mol).
Applications in Medicinal Chemistry
Oncology Drug Development
Structural analogs with morpholin-4-yl ethyl substitutions (e.g., C₂₁H₂₅N₅O₄S) show enhanced blood-brain barrier penetration, suggesting utility in glioblastoma therapy.
Neuropathic Pain Management
The phenylethylamine side chain confers affinity for μ-opioid receptors (Ki = 120 nM), supporting potential use in chronic pain.
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